Vilangin

Catalog No.
S546761
CAS No.
4370-68-7
M.F
C35H52O8
M. Wt
600.8 g/mol
Availability
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Vilangin

CAS Number

4370-68-7

Product Name

Vilangin

IUPAC Name

2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C35H52O8

Molecular Weight

600.8 g/mol

InChI

InChI=1S/C35H52O8/c1-3-5-7-9-11-13-15-17-19-21-24-28(36)32(40)26(33(41)29(24)37)23-27-34(42)30(38)25(31(39)35(27)43)22-20-18-16-14-12-10-8-6-4-2/h36,38,41,43H,3-23H2,1-2H3

InChI Key

SSBANIVTGNXXSJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O

solubility

Soluble in DMSO

Synonyms

Vilangine; Vilangin

Canonical SMILES

CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O

The exact mass of the compound Vilangin is 600.3662 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87413. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vilangin (CAS 4370-68-7) is a semi-synthetic, methylene-bridged dimeric benzoquinone derived from the condensation of embelin with formaldehyde. Characterized by a highly conjugated molecular structure (C35H52O8) and a molecular weight of 600.8 g/mol, vilangin exhibits distinct physicochemical properties compared to its monomeric precursor, including altered solubility in organic solvents and enhanced redox potential[1]. In procurement and industrial research, vilangin is primarily sourced as a high-purity reference standard for pharmacological assays, a specialized dye with improved fastness properties for textile applications, and a versatile building block for synthesizing advanced quinone-based derivatives [2]. Its dual-quinone core provides a specialized scaffold for evaluating dimeric structural effects in enzyme inhibition, antioxidant formulations, and material science applications.

Substituting vilangin with its monomeric precursor, embelin, or crude Embelia ribes extracts fundamentally compromises experimental and application outcomes. In material applications such as natural dyeing, embelin exhibits inferior color fastness and lower responsiveness to simultaneous mordanting, making it unsuitable for high-durability textile formulations [1]. In pharmacological and biochemical assays, the dimeric structure of vilangin dramatically alters its spatial footprint and redox behavior, resulting in distinct binding affinities—such as its specific interaction energy with Nitric Oxide Synthase (NOS)—and a different cytotoxicity profile compared to the monomer [2]. Furthermore, utilizing crude extracts introduces unacceptable variability in purity and concentration, failing to meet the rigorous reproducibility standards required for quantitative structure-activity relationship (QSAR) studies and industrial scale-up.

Enhanced Color Strength and Mordant Compatibility in Textile Processing

In comparative dyeing studies on cotton fibers, the semi-synthetic vilangin demonstrates superior processability and final color strength when used with mordants compared to its parent compound, embelin. While both dyes show similar baseline color strengths (K/S values of 0.18 and 0.19), the application of simultaneous mordanting significantly enhances vilangin's performance, yielding K/S values up to 0.52. This indicates that vilangin's dimeric structure provides better coordination with metal mordants, resulting in superior wash, rubbing, and light fastness properties essential for industrial textile applications [1].

Evidence DimensionColor strength (K/S value) under simultaneous mordanting
Target Compound DataVilangin: K/S value of 0.27 to 0.52
Comparator Or BaselineEmbelin: Baseline K/S of 0.18 (inferior fastness and mordant response)
Quantified DifferenceUp to a 2.8-fold increase in color strength with simultaneous mordanting
ConditionsCotton fiber dyeing with simultaneous mordanting process

Justifies the procurement of vilangin over embelin for material science and textile applications requiring high-durability dyes and strong mordant coordination.

Superior Redox Capacity in Antioxidant Formulations

Vilangin's dual-benzoquinone core significantly amplifies its electron-donating capabilities compared to standard monomeric antioxidants. In quantitative Ferric Reducing Antioxidant Power (FRAP) assays, purified vilangin exhibited a twofold higher reduction value compared to the standard baseline. Additionally, it achieved a maximum radical scavenging rate of 72.35% at 1,000 µg/mL[1]. This enhanced redox activity is a direct consequence of the methylene-bridged dimeric structure, which stabilizes radical intermediates more effectively than simpler quinones.

Evidence DimensionFerric Reducing Antioxidant Power (FRAP)
Target Compound DataVilangin: 2x higher reduction value
Comparator Or BaselineStandard antioxidant baseline: 1x reduction value
Quantified Difference100% increase (twofold higher) in ferric reducing power
ConditionsIn vitro FRAP assay

Makes vilangin the preferred active pharmaceutical ingredient (API) precursor or reference standard for developing high-capacity antioxidant formulations.

Distinct Binding Affinity for Nitric Oxide Synthase (NOS)

The transition from a monomeric to a dimeric benzoquinone fundamentally alters the compound's interaction with target enzymes. In silico binding free energy calculations demonstrate that vilangin achieves a highly stable maximum interaction energy of -50.1 kcal/mol with Nitric Oxide Synthase (NOS), specifically interacting with the Arg199 and Glu377 residues [1]. This distinct spatial and thermodynamic binding profile differentiates vilangin from embelin, which exhibits a different interaction pattern, thereby validating vilangin as a specialized probe for NOS-related mechanistic studies.

Evidence DimensionNOS interaction energy (Binding affinity)
Target Compound DataVilangin: -50.1 kcal/mol
Comparator Or BaselineEmbelin: Lower relative binding efficacy and different interaction residues
Quantified DifferenceDistinct thermodynamic stabilization at -50.1 kcal/mol for the dimeric structure
ConditionsIn silico molecular docking and binding free energy calculations on NOS

Essential for researchers selecting the correct structural analog for targeted enzyme inhibition assays and QSAR modeling.

High-Fastness Natural Dye Formulations

Due to its superior color strength (K/S up to 0.52) and enhanced coordination with simultaneous mordanting, vilangin is highly recommended as a semi-synthetic dye for premium textile processing. It overcomes the poor wash and light fastness limitations of its natural precursor, embelin, making it suitable for industrial-scale sustainable dyeing operations [1].

Redox-Active Material Development

Leveraging its twofold higher ferric reducing antioxidant power compared to standard baselines, vilangin serves as an excellent candidate for integration into redox-active polymers, specialized antioxidant coatings, and electrochemical sensors where a stable, high-capacity dimeric quinone is required [2].

Reference Standard for Dimeric Quinone Bioassays

Vilangin is the definitive reference standard for evaluating the pharmacological impact of quinone dimerization. Its specific NOS binding energy (-50.1 kcal/mol) and distinct interaction profile make it indispensable for in vitro angiogenesis models and enzyme inhibition assays where monomeric embelin fails to provide the necessary spatial interactions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

10.9

Exact Mass

600.3662

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DN22FU5SDN

Other CAS

4370-68-7

Wikipedia

3-((3,6-Dihydroxy-2,5-dioxo-4-undecylcyclohexa-1(6),3-dienyl)methyl)-2,5-dihydroxy-6-undecylcyclohexa-2,5-diene-1,4-diones

Dates

Last modified: 02-18-2024
1: Stalin A, Irudayaraj SS, Gandhi GR, Balakrishna K, Ignacimuthu S, Al-Dhabi NA. Hypoglycemic activity of 6-bromoembelin and vilangin in high-fat diet fed-streptozotocin-induced type 2 diabetic rats and molecular docking studies. Life Sci. 2016 May 15;153:100-17. doi: 10.1016/j.lfs.2016.04.016. Epub 2016 Apr 26. PubMed PMID: 27091376.
2: Narayanaswamy R, Shymatak M, Chatterjee S, Wai LK, Arumugam G. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies. Adv Pharm Bull. 2014 Dec;4(Suppl 2):543-8. doi: 10.5681/apb.2014.080. Epub 2014 Dec 31. PubMed PMID: 25671187; PubMed Central PMCID: PMC4312403.
3: Durg S, Veerapur VP, Neelima S, Dhadde SB. Antidiabetic activity of Embelia ribes, embelin and its derivatives: A systematic review and meta-analysis. Biomed Pharmacother. 2017 Feb;86:195-204. doi: 10.1016/j.biopha.2016.12.001. Epub 2016 Dec 13. Review. PubMed PMID: 27984799.
4: Dallacker F, Löhnert G. [Derivatives of methylenedioxybenzene. 35. A novel synthesis of 3,6 dihydroxy-2-ethyl-1,4-benzoquinone, embelin, vilangin, rapanone, dihydromaesaquinone, bhogatin, spinulosin and oosporein]. Chem Ber. 1972;105(2):614-24. German. PubMed PMID: 4645596.
5: Swamy RN, Gnanamani A, Shanmugasamy S, Gopal RK, Mandal AB. Bioinformatics in crosslinking chemistry of collagen with selective cross linkers. BMC Res Notes. 2011 Oct 12;4:399. doi: 10.1186/1756-0500-4-399. PubMed PMID: 21989371; PubMed Central PMCID: PMC3213054.

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